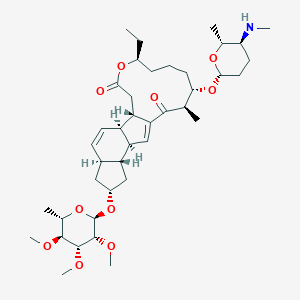

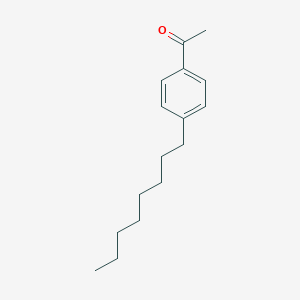

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (BFPP) is an organic compound that has been studied extensively for its potential applications in scientific research. BFPP is a derivative of propanol, a three-carbon alcohol, and is derived from the reaction of 4-fluorophenylboronic acid and Boc-protected amine in the presence of a base. BFPP has been found to have a variety of applications in scientific research, including its use as a reagent for the synthesis of pharmaceuticals and its ability to act as a catalyst for the formation of peptide bonds. In addition, BFPP has been found to have biochemical and physiological effects that make it a promising potential therapeutic agent.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

A key application involves the asymmetric synthesis of fluorinated amino acids, such as l-tyrosine derivatives. These compounds are synthesized using benzyl bromides and glycine enolate derivatives, highlighting the role of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in producing optically active molecules essential in pharmaceutical research (Monclus et al., 1995).

Enzyme-Catalyzed Reactions

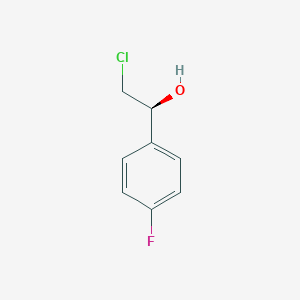

Another application is found in enzyme-catalyzed reactions for producing chiral alcohols. For example, yeast reductases have been used to selectively synthesize (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressants, demonstrating the broader utility of similar compounds in enzymatic synthesis processes (Choi et al., 2010).

Medicinal Chemistry Building Blocks

In medicinal chemistry, this compound serves as a precursor for the synthesis of beta-amino acids and cyclic fluorinated amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. These compounds are valuable building blocks for drug development due to their potential biological activity and role in constructing peptidomimetics (Van Hende et al., 2009).

Propiedades

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAONVVNKFUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646962 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862466-16-8 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)